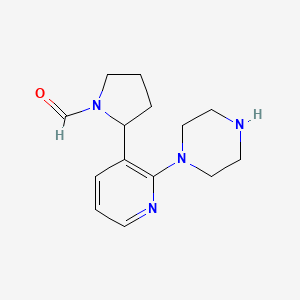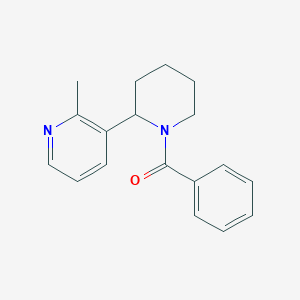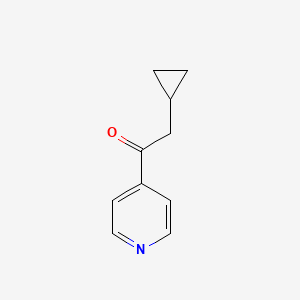![molecular formula C12H12ClNO4 B11800026 4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one CAS No. 1354545-56-4](/img/structure/B11800026.png)
4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one is a complex organic compound with a unique structure that includes a chloro, methoxy, and nitro group attached to a benzoannulene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzoannulene core using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of a hydrogen atom with a chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of the methoxy group through a reaction with methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, ammonia.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Hydroxyl Derivatives: From the oxidation of the methoxy group.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Similar in structure but with a different core.
Loratadine: Contains a chloro and methoxy group but has a different overall structure.
Fenvalerate: Shares the chloro group but differs significantly in other functional groups.
Uniqueness
4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one is unique due to its specific combination of functional groups and the benzoannulene core, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
Numéro CAS |
1354545-56-4 |
|---|---|
Formule moléculaire |
C12H12ClNO4 |
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
1-chloro-4-methoxy-3-nitro-5,6,8,9-tetrahydrobenzo[7]annulen-7-one |
InChI |
InChI=1S/C12H12ClNO4/c1-18-12-9-5-3-7(15)2-4-8(9)10(13)6-11(12)14(16)17/h6H,2-5H2,1H3 |
Clé InChI |
IKKYWRVEGKAEMD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2CCC(=O)CCC2=C(C=C1[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11799946.png)
![Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11799958.png)












